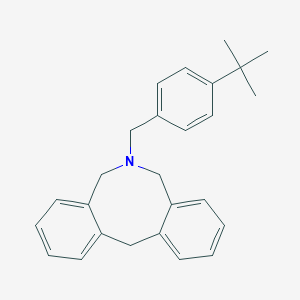
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro- is a synthetic compound that has been widely used in scientific research. It is a kappa opioid receptor agonist and has been studied for its potential therapeutic effects on a variety of conditions, including pain, depression, and addiction. In
Mechanism Of Action
Dibenz(c,f)azocine acts as a kappa opioid receptor agonist, which means it binds to and activates these receptors in the brain and spinal cord. Activation of kappa opioid receptors can lead to a variety of effects, including pain relief, sedation, and dysphoria. The exact mechanism of action of dibenz(c,f)azocine is not fully understood, but it is thought to act primarily through the kappa opioid receptor system.
Biochemical And Physiological Effects
Dibenz(c,f)azocine has a variety of biochemical and physiological effects. It has been shown to have analgesic effects, and can reduce pain sensitivity in animal models. It has also been shown to have sedative effects, and can produce a state of drowsiness or sleepiness in animals. Additionally, it has been shown to have anxiolytic effects, and can reduce anxiety in animal models.
Advantages And Limitations For Lab Experiments
Dibenz(c,f)azocine has several advantages for use in lab experiments. It is a well-studied compound, and its effects have been characterized in a variety of animal models. It is also relatively easy to synthesize, and can be obtained in pure form with careful attention to reaction conditions and purification methods. However, there are also limitations to its use. It can be difficult to administer in precise doses, and its effects can be highly variable depending on the specific animal model and experimental conditions.
Future Directions
There are several potential future directions for research on dibenz(c,f)azocine. One area of interest is its potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, and may have potential as a treatment for substance use disorders. Additionally, there is interest in exploring its potential as a treatment for other conditions, such as depression and anxiety. Finally, there is ongoing research into the specific mechanisms of action of dibenz(c,f)azocine, and how it interacts with other neurotransmitter systems in the brain.
In conclusion, dibenz(c,f)azocine is a synthetic compound that has been widely studied for its potential therapeutic effects on a variety of conditions. Its mechanism of action is not fully understood, but it acts as a kappa opioid receptor agonist and has a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a well-studied compound with potential for future research.
Synthesis Methods
The synthesis of dibenz(c,f)azocine involves several steps, including the reduction of a ketone and the formation of an azocine ring. The exact method of synthesis can vary depending on the desired end product and the specific reagents used. However, the synthesis typically involves the use of organic solvents and reagents, and requires careful attention to reaction conditions and purification methods to obtain a pure product.
Scientific Research Applications
Dibenz(c,f)azocine has been studied extensively for its potential therapeutic effects on a variety of conditions. It has been shown to have analgesic effects, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential antidepressant effects, and has been shown to have some efficacy in treating depressive symptoms in animal models.
properties
CAS RN |
18128-57-9 |
|---|---|
Product Name |
Dibenz(c,f)azocine, 6-(p-tert-butylbenzyl)-5,6,7,12-tetrahydro- |
Molecular Formula |
C26H29N |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
11-[(4-tert-butylphenyl)methyl]-10,12-dihydro-5H-benzo[d][2]benzazocine |
InChI |
InChI=1S/C26H29N/c1-26(2,3)25-14-12-20(13-15-25)17-27-18-23-10-6-4-8-21(23)16-22-9-5-7-11-24(22)19-27/h4-15H,16-19H2,1-3H3 |
InChI Key |
TVWDSTOLKBSQGQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC3=CC=CC=C3CC4=CC=CC=C4C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC3=CC=CC=C3CC4=CC=CC=C4C2 |
Other CAS RN |
18128-57-9 |
synonyms |
6-(p-tert-Butylbenzyl)-5,6,7,12-tetrahydrodibenz[c,f]azocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)






![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)




